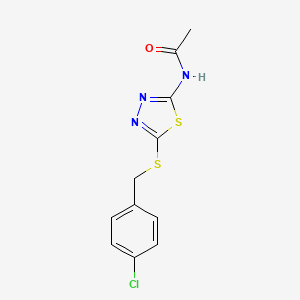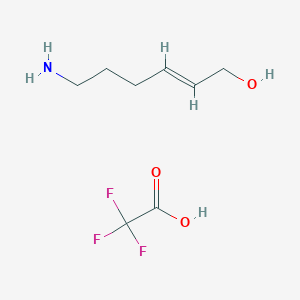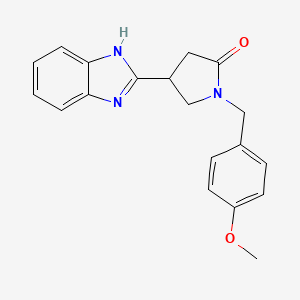
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound, also known as CP-690,550, is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the immune system response.
Scientific Research Applications
Organic Electronics and Optoelectronics
DTCPA, with its donor–acceptor–donor (DAD) architecture, has garnered attention in organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). Its conjugated structure allows efficient charge transport, making it a promising candidate for flexible and low-cost electronic devices .
Sensors and Detection
DTCPA’s sensitivity to environmental changes (such as pH, temperature, or analyte presence) positions it as a potential sensor material. Researchers have explored its use in chemical sensors, biosensors, and gas sensors. Its tunable properties allow customization for specific applications.
properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-7-10(3-4-10)6-11-9(14)12-8-2-1-5-15-8/h1-2,5,13H,3-4,6-7H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNFYYOYFEODU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2816219.png)
![4-[(Ethylamino)methyl]benzoic acid hydrochloride](/img/structure/B2816223.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-6-chloropyridine-3-sulfonamide](/img/structure/B2816226.png)
![N-(2,4-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816227.png)
![methyl 2-(2-{1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2816228.png)


![5-Phenyl-2,6,7,12-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2816231.png)



![Methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2816238.png)
![N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2816241.png)